N-Allyl vs. N-(2-Methoxyethyl) Substituent: Impact on Calculated LogP and Hydrogen-Bond Acceptor Count
The N-allyl terminus of the target compound provides a distinct physicochemical profile compared to the N-(2-methoxyethyl) analog (CAS 606134-64-9) . The absence of the methoxyethyl oxygen reduces the hydrogen-bond acceptor (HBA) count by 1, and the replacement of a polar C–O bond with a non-polar C=C bond lowers calculated logP. These differences alter predicted passive membrane permeability and oral absorption parameters, which are critical for hit-to-lead progression in anti-infective programs [1]. No direct head-to-head experimental logP or permeability data were identified for this specific compound pair; the following values are computationally derived class-level estimates.
| Evidence Dimension | Predicted physicochemical properties (calculated logP and HBA count) |
|---|---|
| Target Compound Data | Calculated logP ≈ 4.8 (estimated); HBA count = 4 (N3 of quinazoline, amide carbonyl oxygen, thioether sulfur, amide NH) |
| Comparator Or Baseline | N-(2-methoxyethyl) derivative (CAS 606134-64-9): HBA count = 5, estimated logP ≈ 4.4 |
| Quantified Difference | Δ HBA = −1; estimated Δ logP ≈ +0.4 log unit |
| Conditions | Calculated using fragment-based logP estimation; no experimental determination performed. |
Why This Matters
Lower HBA count and higher logP may enhance blood-brain barrier penetration or intracellular accumulation, which can be advantageous for targeting intracellular pathogens or CNS receptors, guiding procurement decisions based on the intended biological compartment.
- [1] Zhang G, Wang M, Zhao J, et al. Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties at C-4. Eur J Med Chem. 2020;206:112706. doi:10.1016/j.ejmech.2020.112706 View Source
